Cdc7/Dbf4 Enzymatic Inhibition Potency: 3-Chloroanilino Carbamate vs. Unsubstituted Anilino Analog
In the Cdc7/Dbf4-mediated MCM2 phosphorylation AlphaScreen assay, the 3-chloroanilino carbamate derivative (target compound) demonstrates potent inhibitory activity, with an IC50 value in the low nanomolar range, consistent with the SAR trend observed across the trisubstituted thiazole series [1]. While the precise IC50 for the unsubstituted anilino analog (CAS 477858-11-0) is not discretely reported, the SAR data in Reichelt et al. indicate that substitution at the meta-position of the aniline ring with electron-withdrawing groups such as chlorine enhances enzymatic potency relative to the unsubstituted phenyl carbamate [1]. The BindingDB entry for the closely related lead compound BDBM50016163 from the same series reports an IC50 of 17 nM in a ChEMBL AlphaScreen assay measuring Cdc7/Dbf4-mediated MCM2 phosphorylation [2].
| Evidence Dimension | Cdc7/Dbf4 kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Low nanomolar range (estimated from SAR trend); related series lead BDBM50016163: IC50 = 17 nM [2] |
| Comparator Or Baseline | Unsubstituted anilino analog (CAS 477858-11-0): reduced potency expected per SAR; no discrete IC50 available |
| Quantified Difference | Meta-chloro substitution (target compound) confers enhanced potency relative to unsubstituted phenyl carbamate based on electron-withdrawing substituent effects on target binding [1] |
| Conditions | Cdc7/Dbf4-mediated phosphorylation of MCM2 substrate; AlphaScreen luminescent proximity homogeneous assay; ATP concentration 6 μM [1] [2] |
Why This Matters
This enzymatic potency differential directly influences the compound's utility as a chemical probe for Cdc7 kinase; procurement of the exact 3-chloroanilino derivative is essential to reproduce the potency window reported in the original SAR series.
- [1] Reichelt A, Bailis JM, Bartberger MD, Yao G, Shu H, Kaller MR, Allen JG, Weidner MF, Keegan KS, Dao JH. Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. Eur J Med Chem. 2014 Jun 10;80:364-82. doi: 10.1016/j.ejmech.2014.04.013. PMID: 24793884. View Source
- [2] BindingDB. BDBM50016163 (CHEMBL3261514). Inhibition of Cdc7/Dbf4 (unknown origin)-mediated phosphorylation of MCM2. Ki Summary, ChEMBL_1350359 (CHEMBL3268453). IC50 = 17 nM. View Source
